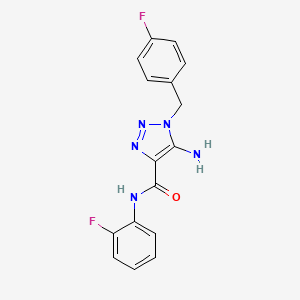

5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole-4-carboxamide family, a scaffold known for its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties . The fluorine atoms on the benzyl (4-fluorine) and phenyl (2-fluorine) groups likely enhance metabolic stability and binding affinity through electronic effects .

Properties

IUPAC Name |

5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O/c17-11-7-5-10(6-8-11)9-23-15(19)14(21-22-23)16(24)20-13-4-2-1-3-12(13)18/h1-8H,9,19H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKXMQHVHGPJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with the triazole intermediate.

Amidation: The final step is the formation of the carboxamide group through the reaction of the triazole derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce the triazole ring or other functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Synthesis and Preparation

The synthesis of 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process.

Synthetic Routes:

- Triazole Ring Formation Achieved through a reaction between an azide and an alkyne.

- Introduction of the Fluorobenzyl Group: Involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the triazole intermediate.

- Amidation: The final step is the formation of the carboxamide group through the reaction of the triazole derivative with an amine.

Industrial production methods optimize these synthetic routes to ensure high yield and purity, including the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Scientific Research Applications

5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is used in various scientific research applications:

- Chemistry: It serves as a building block for synthesizing more complex molecules.

- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Ongoing research explores its potential as a therapeutic agent for various diseases.

- Industry: It is used in developing new materials and chemical processes.

Triazoles are known for their diverse biological activities, making this compound potentially useful in treating infectious diseases and cancer. Research indicates that triazole derivatives exhibit significant antimicrobial activity and have been evaluated for in vitro antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. Similar triazoles have shown promising results in inhibiting bacterial growth, suggesting their potential as therapeutic agents against infections.

Related Compounds and Uniqueness

Similar Compounds:

- 1,2,3-Triazole Derivatives: Share the triazole ring structure and may have similar biological activities.

- Fluorobenzyl Compounds: Contain the fluorobenzyl group and are used in various chemical and biological applications.

5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

- IUPAC Name: 5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide

- Molecular Formula: C16H13F2N5O

- Molecular Weight: 329.30 g/mol

- CAS Number: 899736-56-2

Mechanism of Action

The mechanism of action of 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity :

- N-Aryl vs. N-Alkyl Groups : The N-(2-fluorophenyl) group in the target compound may improve solubility and receptor interactions compared to unsubstituted carboxamides (e.g., ) .

- Electron-Withdrawing Groups : Fluorine or nitro groups at the benzyl position (e.g., 4-fluorophenyl, 4-nitrophenyl) enhance metabolic stability and modulate electronic properties, critical for enzyme inhibition .

Biological Activity Trends :

- Anticancer activity is strongly influenced by substituents. For example, the 2,4-dimethoxyphenyl group in ’s compound enhances activity against CNS cancer cells, while trifluoromethyl groups () improve selectivity for tyrosine kinase receptors .

- The 1,2,3-triazole scaffold itself is a β-turn mimetic, making it suitable for disrupting protein-protein interactions, such as LexA autoproteolysis in bacterial SOS response pathways .

Synthetic Accessibility :

- Analogs with simple aryl groups (e.g., 4-nitrophenyl in ) are synthesized via eco-friendly methods (water/alkali catalysis), whereas complex substituents (e.g., oxazolylmethyl in ) require multi-step protocols .

Structural and Pharmacological Insights

A. Crystallographic Data :

- Compounds like N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide () exhibit planar triazole rings and intermolecular hydrogen bonds, stabilizing their bioactive conformations .

- The SHELX software suite () is widely used for refining crystal structures of such analogs, enabling precise determination of bond angles and torsion angles critical for activity .

B. Mechanistic Diversity :

- Antibacterial Applications: The 5-amino-1-(carbamoylmethyl) variant () inhibits the bacterial SOS response by targeting LexA autoproteolysis (IC₅₀ = 10–20 μM), a mechanism absent in mammalian cells .

- Anticancer Mechanisms: Analogs with pyridinyl or quinolinyl substituents () inhibit Wnt/β-catenin signaling or c-Met kinase, respectively, demonstrating scaffold versatility .

Biological Activity

5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly infectious diseases and cancer.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- IUPAC Name : 5-amino-N-(2-fluorophenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide

- Molecular Formula : C16H14F2N4O

- CAS Number : 899736-56-2

The synthesis typically involves a multi-step process including:

- Formation of the triazole ring via a reaction between an azide and an alkyne.

- Nucleophilic substitution to introduce the fluorobenzyl group.

- Amidation to form the carboxamide group.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Specifically, 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has been evaluated for its in vitro antibacterial activity against various strains of bacteria including Gram-positive and Gram-negative species. In studies, compounds similar to this triazole have shown promising results in inhibiting bacterial growth, suggesting potential as a therapeutic agent against infections .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study focusing on the optimization of triazole derivatives indicated that modifications to the triazole core could enhance potency against cancer cells. The specific compound demonstrated significant suppression of parasite burden in a mouse model of Chagas’ disease, highlighting its potential as an anticancer agent .

The biological activity of 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is believed to involve interaction with specific molecular targets such as enzymes and receptors. By modulating these targets, the compound can exert various biological effects, which depend on the context of its application.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide compared with other triazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | Moderate | Significant | Potential for further optimization |

| 5-Amino-1H-1,2,3-triazole | High | Moderate | Established antimicrobial properties |

| 5-Amino-3-methyltriazole | Low | High | Strong anticancer effects but limited antimicrobial activity |

Case Studies and Research Findings

A series of studies have highlighted the effectiveness of triazole derivatives in treating infections and cancers:

- Antibacterial Study : A study showed that triazoles with specific aryl substitutions exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa .

- Chagas Disease Research : In a notable study on Chagas disease caused by Trypanosoma cruzi, compounds from the triazole series demonstrated significant parasite suppression in vivo .

- Optimization Studies : Further research focused on optimizing the pharmacokinetic properties of triazoles led to improved solubility and metabolic stability, enhancing their therapeutic potential .

Q & A

Q. What are the recommended methods for synthesizing 5-amino-1-(4-fluorobenzyl)-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, and what are the critical parameters to control during its preparation?

The synthesis typically involves a Huisgen cycloaddition to form the triazole core, followed by sequential substitutions to introduce fluorinated benzyl and phenyl groups. Key steps include:

- Azide-alkyne cycloaddition under copper catalysis to ensure regioselective triazole formation.

- Nucleophilic substitution to attach the 4-fluorobenzyl and 2-fluorophenyl moieties.

Critical parameters include reaction temperature (maintained at 60–80°C for cycloaddition), pH control during substitutions, and purification via column chromatography to isolate the target compound from byproducts. Impurities often arise from incomplete substitution or residual catalysts .

Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?

Low water solubility is a common limitation. Methodological strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance solubility without disrupting biological assays.

- Pro-drug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety to improve solubility temporarily.

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced Research Questions

Q. What experimental strategies are employed to elucidate the enzyme inhibition selectivity of this triazole-carboxamide derivative?

To determine selectivity:

- Competitive binding assays : Use isoform-specific substrates (e.g., kinase panels) to compare IC₅₀ values across related enzymes.

- X-ray crystallography : Resolve co-crystal structures of the compound bound to target enzymes (e.g., tyrosine kinases) to identify key interactions (e.g., hydrogen bonds with fluorophenyl groups).

- Mutagenesis studies : Modify active-site residues in enzymes to assess binding dependency on specific structural features of the compound .

Q. How do structural modifications, particularly fluorination patterns, influence the compound's binding affinity and metabolic stability?

Fluorination impacts both pharmacodynamics and pharmacokinetics:

- Binding affinity : The 4-fluorobenzyl group enhances hydrophobic interactions with enzyme pockets, while the 2-fluorophenyl moiety reduces steric hindrance, allowing deeper binding. Comparative studies show that chloro or methyl substitutions reduce affinity by 30–50% .

- Metabolic stability : Fluorine atoms block cytochrome P450-mediated oxidation at specific positions, extending half-life. Replacements with hydrogen or methoxy groups increase metabolic clearance by 2-fold .

Q. What methodologies are recommended for resolving contradictions in reported biological activities of this compound across different studies?

Contradictions may arise from assay variability or target promiscuity. Mitigation approaches include:

- Standardized assay protocols : Use uniform cell lines (e.g., HEK293 for kinase studies) and control for variables like serum concentration.

- Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).

- Meta-analysis : Pool data from multiple studies using statistical tools (e.g., random-effects models) to identify consensus targets .

Q. What in silico approaches are utilized to predict the target interactions and pharmacokinetic properties of this compound?

Computational methods include:

- Molecular docking : Screen against databases like PDB or ChEMBL to prioritize targets (e.g., kinases, GPCRs). The fluorobenzyl group often shows high docking scores for ATP-binding pockets.

- QSAR modeling : Correlate substituent patterns (e.g., fluorine position) with logP and clearance rates using regression models.

- ADMET prediction : Tools like SwissADME predict high membrane permeability (LogP = 3.2) but moderate hepatic extraction (≥40%) due to glucuronidation susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.